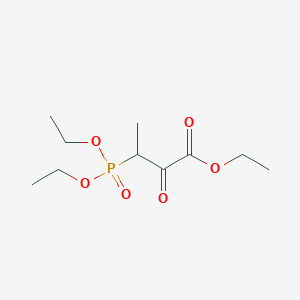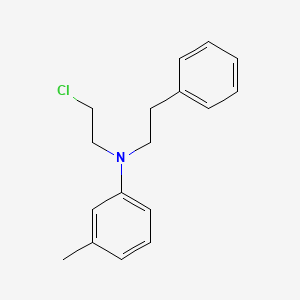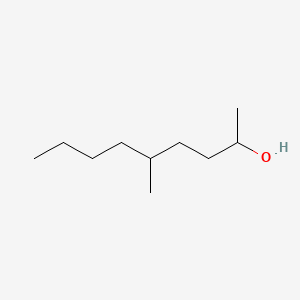
5-Methylnonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylnonan-2-ol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonan-2-ol can be synthesized through various methods. One common approach involves the reduction of ketones or aldehydes. For instance, the reduction of 5-methylnonan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylnonan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol into a ketone or aldehyde.
Reduction: Although less common, further reduction can convert the alcohol into an alkane.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 5-Methylnonan-2-one.
Reduction: Nonane.
Substitution: 5-Methylnonan-2-chloride or 5-Methylnonan-2-bromide.
Scientific Research Applications
5-Methylnonan-2-ol has various applications in scientific research:
Biology: It can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research may explore its potential therapeutic effects or its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnonan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can affect the structure and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylnonan-5-ol: Another isomer with similar molecular weight and properties.
5-Methylnonan-1-ol: A primary alcohol with different reactivity and applications.
Uniqueness
5-Methylnonan-2-ol is unique due to its specific structure, which influences its reactivity and interactions. Its position as a secondary alcohol makes it distinct from primary and tertiary alcohols, affecting its oxidation and substitution reactions .
Properties
CAS No. |
66731-95-1 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
5-methylnonan-2-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-9(2)7-8-10(3)11/h9-11H,4-8H2,1-3H3 |
InChI Key |
KZTLXVUOEODDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
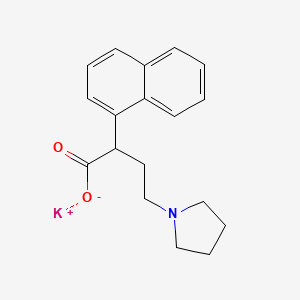
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
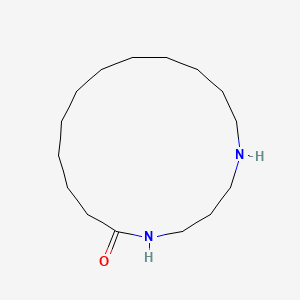

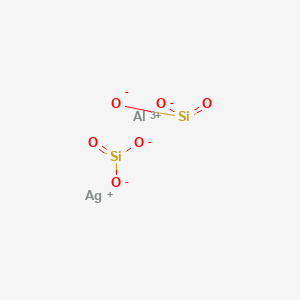
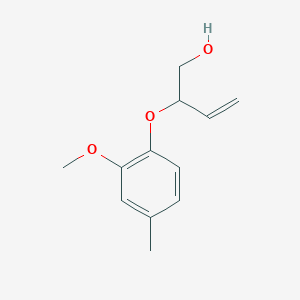
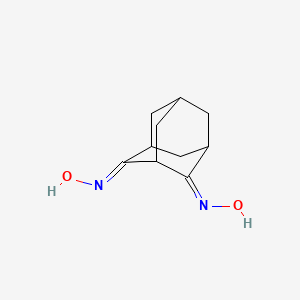
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

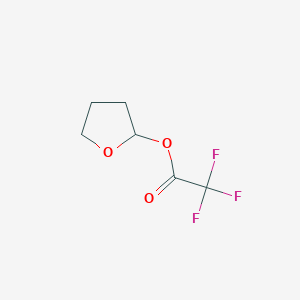
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
